molecular formula C21H21FN2O3S B2823453 1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone CAS No. 1797016-44-4

1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone

Cat. No. B2823453
M. Wt: 400.47
InChI Key: RZEHZMDZPRTKOK-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, common name (if any), and its structural formula.



Synthesis Analysis

This involves understanding the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves studying the molecular structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, etc.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, selectivity, and the mechanism of the reactions.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, etc.


Scientific Research Applications

Enantioselective Synthesis

  • A study by Liu et al. (2013) discussed a method for synthesizing sulfamate-fused 2,6-disubstituted piperidin-4-ones with high diastereo- and enantioselectivity, which is relevant for compounds like 1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone (Liu et al., 2013).

Anticancer Potential

  • Bashandy et al. (2011) synthesized novel sulfones with potential anticancer activity, starting with a compound structurally similar to 1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone. These compounds showed in vitro efficacy against the breast cancer cell line MCF7 (Bashandy et al., 2011).

Protective Group in Carbohydrate Chemistry

  • Spjut et al. (2010) evaluated the use of a group structurally similar to the compound of interest as a protective group in carbohydrate chemistry, illustrating its stability under various conditions (Spjut et al., 2010).

Cytotoxic Studies and Docking Studies

  • Govindhan et al. (2017) synthesized a compound similar to the one and evaluated its cytotoxicity. They also performed docking studies to understand its pharmacokinetics for biological applications (Govindhan et al., 2017).

Analytical Derivatization in Liquid Chromatography

  • Wu et al. (1997) developed a new sulfonate reagent for analytical derivatization in liquid chromatography, which included a moiety structurally similar to the compound of interest (Wu et al., 1997).

Antiallergy Activity

  • Walsh et al. (1989) synthesized and evaluated a series of compounds, including 1-(4-fluorophenyl)-1H-indoles with substitutions similar to the compound , for their antiallergy activity (Walsh et al., 1989).

Safety And Hazards

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Future Directions

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Please consult with a chemistry professional or academic for more detailed and accurate information. It’s always important to refer to peer-reviewed scientific literature for comprehensive and reliable information.


properties

IUPAC Name

1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-2-indol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O3S/c22-17-5-7-18(8-6-17)28(26,27)19-10-13-23(14-11-19)21(25)15-24-12-9-16-3-1-2-4-20(16)24/h1-9,12,19H,10-11,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZEHZMDZPRTKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone

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